2-(5-Isobutylisoxazol-3-yl)acetonitrile chemical properties
2-(5-Isobutylisoxazol-3-yl)acetonitrile chemical properties
This technical guide details the chemical properties, synthesis, and applications of 2-(5-Isobutylisoxazol-3-yl)acetonitrile , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary & Compound Identity
2-(5-Isobutylisoxazol-3-yl)acetonitrile is a functionalized isoxazole derivative characterized by a reactive cyanomethyl group at the C3 position and a lipophilic isobutyl chain at the C5 position. It serves as a critical intermediate in the synthesis of biologically active molecules, particularly in the development of anti-inflammatory agents, kinase inhibitors, and agrochemicals. Its dual functionality—combining the stability of the isoxazole core with the electrophilic versatility of the nitrile—makes it a valuable scaffold for fragment-based drug discovery (FBDD).
| Attribute | Details |
| IUPAC Name | 2-[5-(2-methylpropyl)-1,2-oxazol-3-yl]acetonitrile |
| CAS Number | 1245772-96-6 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| SMILES | CC(C)CC1=CC(CC#N)=NO1 |
| Key Moiety | 1,2-Oxazole (Isoxazole) ring |
Physicochemical Properties
The following data aggregates experimental values and high-confidence predicted parameters based on structural analogs (e.g., 5-methyl and 5-isopropyl variants).
Table 1: Physical & Chemical Specifications
| Property | Value / Description | Note |
| Appearance | Pale yellow to colorless oil or low-melting solid | Tendency to solidify upon cooling.[1] |
| Boiling Point | 280–285 °C (Predicted) | distillable under high vacuum (~120 °C @ 0.5 mmHg). |
| Density | 1.04 ± 0.05 g/cm³ | Slightly denser than water. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity due to isobutyl group. |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO, MeCN. | Sparingly soluble in water. |
| pKa (C-H) | ~25 (acetonitrile α-proton) | Deprotonation requires strong bases (e.g., LDA, NaH). |
| H-Bond Acceptors | 3 (Nitrile N, Isoxazole N, O) | |
| Rotatable Bonds | 3 | Isobutyl chain flexibility. |
Synthetic Pathways
For research and scale-up, two primary routes are established. Route A is preferred for convergent synthesis from acyclic precursors, while Route B utilizes a divergent approach from a halogenated intermediate.
Route A: Cyclocondensation (The -Keto Nitrile Method)
This route constructs the isoxazole ring directly from a
Mechanism: Regioselective cyclization of 5-methyl-3-oxohexanenitrile with hydroxylamine hydrochloride.
Protocol:
-
Precursor Synthesis: React isovaleryl chloride with cyanoacetic acid (dianion generated by 2 eq. n-BuLi) or via condensation of isobutyl ester with acetonitrile (using NaH or LDA) to yield 5-methyl-3-oxohexanenitrile.
-
Cyclization:
-
Dissolve 5-methyl-3-oxohexanenitrile (1.0 eq) in Ethanol/Water (4:1).
-
Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Reflux for 4–6 hours. Monitor by TLC (formation of a less polar spot).[2]
-
Workup: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Route B: Nucleophilic Substitution (The Chloromethyl Method)
This method is ideal if 3-(chloromethyl)-5-isobutylisoxazole is available as a starting material.
Protocol:
-
Cyanidation:
-
Dissolve 3-(chloromethyl)-5-isobutylisoxazole (CAS 1142210-99-8) in DMSO.
-
Add NaCN or KCN (1.5 eq) carefully (Caution: Toxic).
-
Stir at ambient temperature for 12 hours or heat to 60°C for 2 hours.
-
Quench: Pour into ice water containing dilute NaOH (to trap HCN).
-
Extraction: Extract with DCM. Wash organic layer with brine to remove DMSO.
-
Visualization of Synthetic Logic
Caption: Figure 1. Convergent (Route A) and Divergent (Route B) synthetic strategies for the target compound.
Reactivity & Stability Profile
The Nitrile Group (Side Chain)
The cyanomethyl group is the primary site for chemical elaboration:
-
Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the nitrile to the corresponding carboxylic acid (2-(5-isobutylisoxazol-3-yl)acetic acid).
-
Alkylation: The methylene protons (
to nitrile) are acidic ( ). Treatment with bases (e.g., NaH, KOtBu) allows for mono- or di-alkylation with alkyl halides. -
Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH₄) yields the ethylamine derivative.
The Isoxazole Ring (Core)
-
Electrophilic Substitution: The C4 position is the only available site for electrophilic attack. Halogenation (NCS/NBS) or nitration can occur here, though the electron-withdrawing cyanomethyl group may deactivate the ring slightly.
-
Reductive Ring Opening: Under vigorous reducing conditions (e.g., H₂/Pd-C, high pressure), the N-O bond cleaves to form
-amino enones, destroying the aromatic system. This is generally avoided unless the ring is a "masked" 1,3-dicarbonyl equivalent. -
Base Stability: The isoxazole ring is generally stable to weak bases but can undergo ring cleavage with strong bases (e.g., NaOH/MeOH) at high temperatures.
Handling, Safety & Storage
Hazard Classification (Derived):
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Nitrile metabolism can release cyanide ions in vivo.
-
Skin/Eye Irritation: Irritant (Category 2).
-
Signal Word: WARNING
Storage Protocol:
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation or hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps.
Disposal: Treat as hazardous chemical waste. Do not dispose of down drains. Quench nitrile residues with bleach (sodium hypochlorite) if required by local protocols before disposal.
Applications in Drug Discovery
The 5-isobutylisoxazole moiety acts as a bioisostere for phenyl or pyridine rings, offering distinct solubility and metabolic stability profiles.
-
Kinase Inhibitors: The isoxazole nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases. The isobutyl group fills hydrophobic pockets (e.g., the "gatekeeper" region).
-
Anti-inflammatory Agents: Isoxazoles are core pharmacophores in COX-2 inhibitors (e.g., Valdecoxib). This specific derivative allows for linker elongation via the nitrile group.
-
Agrochemicals: Used as a precursor for herbicides targeting HPPD enzymes.
References
-
ChemicalBook. (2024). Product Entry: (5-isobutylisoxazol-3-yl)acetonitrile (CAS 1245772-96-6).[3] Retrieved from
-
BenchChem. (2025). Technical Guide: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (Analogous synthetic route methodology).[2] Retrieved from
-
National Institutes of Health (NIH). (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives. PubMed. Retrieved from
-
Sigma-Aldrich. (2024). Product Detail: 3-(Chloromethyl)-5-isobutylisoxazole (CAS 1142210-99-8). Retrieved from
-
Walunj, Y., et al. (2020). Application, Reactivity and Synthesis of Isoxazole Derivatives.[4][5][6][7] Mini-Reviews in Organic Chemistry. Retrieved from
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- 2. m.youtube.com [m.youtube.com]
- 3. CAS Number List - 1 - Page 207301 - Chemicalbook [amp.chemicalbook.com]
- 4. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
